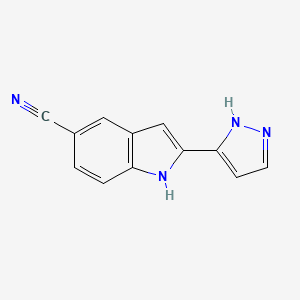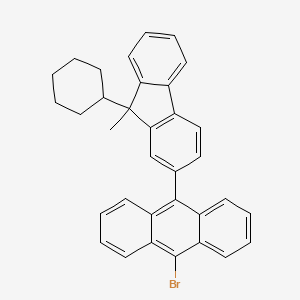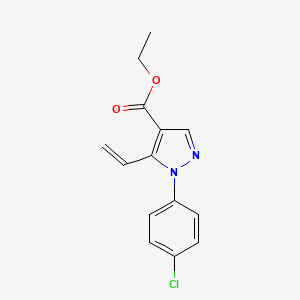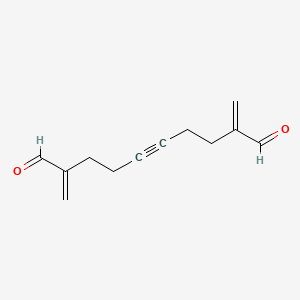
5-Decynedial, 2,9-bis(methylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Decynedial, 2,9-bis(methylene)-: is a chemical compound characterized by the presence of two methylene groups and a decyne backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decynedial, 2,9-bis(methylene)- typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method includes the cross-cyclomagnesiation of 2-(7,8-nonadien-1-yloxy)tetrahydropyran and 1,2-heptadiene with ethylmagnesium bromide (EtMgBr) catalyzed by Cp2TiCl2. The reaction conditions are as follows: 1:2:EtMgBr:Mg:[Ti] = 10:12:40:30:1, in diethyl ether (Et2O), for 6 hours at 20-22°C .
Industrial Production Methods: While specific industrial production methods for 5-Decynedial, 2,9-bis(methylene)- are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the process, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions: 5-Decynedial, 2,9-bis(methylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methylene groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: 5-Decynedial, 2,9-bis(methylene)- is used in organic synthesis as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, this compound can be used to study the effects of specific structural motifs on biological activity. It may also serve as a precursor for biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals or therapeutic agents. The compound’s reactivity and structural features make it a candidate for drug discovery and development.
Industry: In industrial applications, 5-Decynedial, 2,9-bis(methylene)- can be used in the production of specialty chemicals, materials science, and nanotechnology. Its unique properties may contribute to the development of new materials with specific functionalities.
作用機序
The mechanism of action of 5-Decynedial, 2,9-bis(methylene)- involves its interaction with molecular targets through its reactive methylene groups and decyne backbone. These interactions can lead to various chemical transformations, depending on the specific context and conditions. The compound may act as a nucleophile or electrophile, participating in different pathways to exert its effects.
類似化合物との比較
2,2′-(Iminobis(methylene))bis(benzimidazolium) bis(p-toluenesulfonate): This compound shares the bis(methylene) motif but differs in its overall structure and applications.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another compound with bis(methylene) groups, used in different contexts such as photodynamic applications.
Uniqueness: 5-Decynedial, 2,9-bis(methylene)- is unique due to its decyne backbone and the specific positioning of the methylene groups
特性
CAS番号 |
832688-89-8 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
2,9-dimethylidenedec-5-ynedial |
InChI |
InChI=1S/C12H14O2/c1-11(9-13)7-5-3-4-6-8-12(2)10-14/h9-10H,1-2,5-8H2 |
InChIキー |
ARGDAVAJLLIXFM-UHFFFAOYSA-N |
正規SMILES |
C=C(CCC#CCCC(=C)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


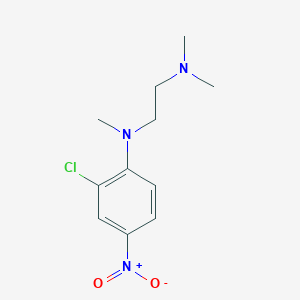
![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
![1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14209351.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-](/img/structure/B14209357.png)
![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
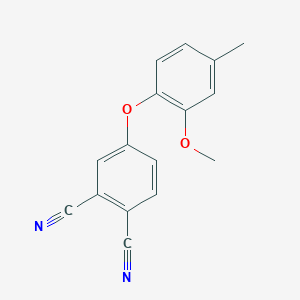
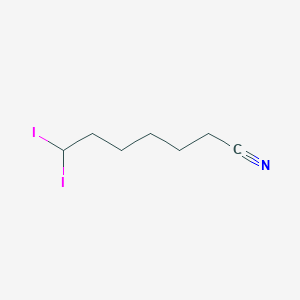
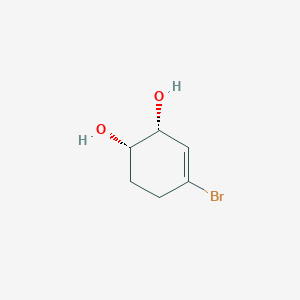
![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
![3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14209405.png)
